4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole ring.
Introduction of the Ethoxyethyl Group: The benzimidazole derivative is then reacted with 2-bromoethyl ethyl ether under basic conditions to introduce the ethoxyethyl group.
Formation of the Pyrrolidinone Ring: The intermediate is then subjected to a cyclization reaction with a suitable reagent to form the pyrrolidinone ring.
Attachment of the Fluorobenzyl Group: Finally, the compound is reacted with 4-fluorobenzyl chloride in the presence of a base to attach the fluorobenzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the benzimidazole ring.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Pharmacology: It can be used to study the interaction of benzimidazole derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bilastine: A non-sedating antihistamine with a similar benzimidazole core.
Albendazole: An antiparasitic agent that also features a benzimidazole ring.
Mebendazole: Another antiparasitic compound with a benzimidazole structure.
Uniqueness
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one is unique due to the presence of the ethoxyethyl and fluorobenzyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzimidazole derivatives. These modifications can potentially enhance its efficacy, selectivity, and safety profile.
Properties
Molecular Formula |
C22H24FN3O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H24FN3O2/c1-2-28-12-11-26-20-6-4-3-5-19(20)24-22(26)17-13-21(27)25(15-17)14-16-7-9-18(23)10-8-16/h3-10,17H,2,11-15H2,1H3 |
InChI Key |
CQBPYUWTDWWKAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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